Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-3-carboxylic acid and pyridine-2,6-dicarboxylic acid.
Uniqueness
Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
phenyl N-(5-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C17H19N3O3/c1-22-15-11-13(12-18-16(15)20-9-5-6-10-20)19-17(21)23-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,21) |
InChI Key |
GMJLKWLSCVDYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.